2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide
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Description
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20F2N4O2S and its molecular weight is 442.48. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformation
Studies on similar compounds have revealed insights into their crystal structures, showcasing the conformational aspects of the molecules. For example, the investigation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrated a folded conformation around the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, suggesting implications for the compound's interaction with biological targets (Subasri et al., 2016).
Synthetic Routes and Antitumor Activity
Research into the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds has demonstrated their potential as dual inhibitors of dihydrofolate reductase and thymidylate synthase. These compounds were synthesized through a concise sequence and evaluated as antitumor agents, indicating the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in drug development (Gangjee et al., 2005).
Heterocyclic Synthesis
The exploration of heterocyclic synthesis with activated nitriles has led to the development of new derivatives, demonstrating the compound's utility in generating diverse heterocyclic structures. This research highlights the potential for creating various biologically active molecules, further expanding the compound's applicability in medicinal chemistry (Elian et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Investigations into thienopyrimidine linked rhodanine derivatives have showcased their antimicrobial activity. By synthesizing a new series of derivatives and evaluating their in vitro antimicrobial activity, researchers have provided evidence of the compound's potential as a base structure for developing potent antimicrobial agents (Kerru et al., 2019).
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c23-17-7-6-15(10-18(17)24)25-20(29)13-31-22-26-19-8-9-28(12-16(19)21(30)27-22)11-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXPOXVPJOZDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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